molecular formula C13H19N3O B11818967 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11818967
M. Wt: 233.31 g/mol
InChI Key: GQJNWZDVGIZTTG-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the dimethylamino group and the pyridinyl group. The final step involves the formylation of the piperidine ring to introduce the carbaldehyde group. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or platinum compounds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction yields an alcohol .

Scientific Research Applications

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyridinyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the dimethylamino and pyridinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

2-[2-(dimethylamino)pyridin-3-yl]piperidine-1-carbaldehyde

InChI

InChI=1S/C13H19N3O/c1-15(2)13-11(6-5-8-14-13)12-7-3-4-9-16(12)10-17/h5-6,8,10,12H,3-4,7,9H2,1-2H3

InChI Key

GQJNWZDVGIZTTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=CC=N1)C2CCCCN2C=O

Origin of Product

United States

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